Sodium phenoxyacetate
CAS No.: 3598-16-1
Cat. No.: VC21208630
Molecular Formula: C8H8NaO3
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3598-16-1 |
|---|---|
| Molecular Formula | C8H8NaO3 |
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | sodium;2-phenoxyacetate |
| Standard InChI | InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10); |
| Standard InChI Key | WBNLQFBTBJUTOG-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |
| SMILES | C1=CC=C(C=C1)OCC(=O)[O-].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)O.[Na] |
Introduction
Chemical Identity and Structure
Sodium phenoxyacetate (C₈H₇NaO₃) is the sodium salt of phenoxyacetic acid with a molecular weight of 174.13 g/mol . It exists in both anhydrous form and as a monohydrate (C₈H₇O₃.Na.H₂O) with a molecular weight of 192.14 g/mol . The compound features a phenoxy group attached to an acetate moiety with sodium serving as the counterion to the carboxylate group . This structure gives the compound its characteristic properties and reactivity.
The compound's chemical structure can be represented by the SMILES notation [Na+].[O-]C(=O)COC1=CC=CC=C1, indicating the presence of a phenyl ring connected to an oxygen atom that links to the acetic acid portion . The International Chemical Identifier (InChI) for sodium phenoxyacetate is InChI=1S/C8H8O3.Na/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1, which provides a standardized method for representing its molecular structure .
Synonyms and Identifiers
Sodium phenoxyacetate is known by several synonyms including phenoxyacetate sodium, sodium phenoxy acetate, phenoxy sodium acetate, and phenoxyacetic acid sodium salt . Its unique identifiers include:
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CAS Registry Number: 3598-16-1
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MDL Number: MFCD00064234
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FDA UNII: XGQ8HUI9Q3
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EPA Substance Registry System: Acetic acid, phenoxy-, sodium salt
These identifiers allow for precise tracking and regulation of the compound across different databases and regulatory frameworks.
Physical and Chemical Properties
Physical Properties
Sodium phenoxyacetate appears as a powder to crystalline solid with a color ranging from white to light yellow or light orange . The compound's physical properties are summarized in the following table:
| Property | Value |
|---|---|
| Melting Point | 262-264°C |
| Boiling Point | 489°C at 101,325 Pa |
| Density | 1.498 at 20°C |
| Vapor Pressure | 0 Pa at 25°C |
| Form | Powder to crystal |
| Color | White to Light yellow to Light orange |
| Water Solubility | 223.6 g/L at 20°C |
| LogP | -2.48 |
These physical characteristics influence how the compound behaves during handling, storage, and application in various processes . The high water solubility (223.6 g/L at 20°C) makes it particularly useful in aqueous systems and biological applications where dissolution is necessary.
Chemical Properties
Sodium phenoxyacetate exhibits chemical properties typical of carboxylate salts. The compound has a pKa value of 3.17 at 20°C, indicating the acidity of the parent acid (phenoxyacetic acid) . In solution, the sodium ion dissociates, leaving the phenoxyacetate anion, which can participate in various chemical reactions.
The compound is stable under normal conditions but requires storage in an inert atmosphere at room temperature to prevent degradation . When heated or exposed to fire, sodium phenoxyacetate may decompose to form toxic vapors and gases, including carbon monoxide and oxides of carbon and sodium .
Synthesis Methods
Sodium phenoxyacetate can be synthesized through several routes, with the most common method involving the reaction between phenol and sodium chloroacetate in an aqueous medium .
Standard Synthesis Procedure
The general procedure for synthesizing sodium phenoxyacetate involves the following steps:
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A solution of phenol (20 mmol) in water (20 mL) is prepared.
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Sodium chloroacetate (22 mmol) is added to the solution at room temperature.
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The mixture is heated and stirred under reflux conditions for approximately 8 hours.
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After cooling, the pH is adjusted to 1.0 using 5N HCl to obtain phenoxyacetic acid.
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The resulting solid is filtered and recrystallized from dehydrated ethanol.
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The purified phenoxyacetic acid is then neutralized with sodium hydroxide to produce sodium phenoxyacetate .
This synthesis method is efficient and produces sodium phenoxyacetate with good yield and purity. The reaction proceeds through nucleophilic substitution, where the phenoxide ion (formed in the basic conditions) attacks the chloroacetate, displacing the chloride ion .
Applications
Medical Applications
Sodium phenoxyacetate has significant applications in the medical field, particularly as a nitrogen-binding agent. It is used as an adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in both pediatric and adult patients with deficiencies in enzymes of the urea cycle . This application leverages the compound's ability to help remove excess nitrogen from the body, reducing the toxic effects of ammonia accumulation.
Additionally, research has shown that phenoxyacetic acid, the parent compound of sodium phenoxyacetate, induces hematopoietic cell proliferation . This property provides potential for oral therapeutics that stimulate the proliferation of hematopoietic cells of multiple lineages. The compound has also been found to induce fetal globin production, which is important for the therapy of hemoglobinopathies .
Chemical Intermediate
Sodium phenoxyacetate serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals . Its reactive functional groups allow for further modification to create more complex molecules with targeted properties.
Research Findings
Research into sodium phenoxyacetate and its parent compound phenoxyacetic acid has revealed several important findings with potential therapeutic applications:
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Hematopoietic Stimulation: Studies have demonstrated that phenoxyacetic acid can induce the proliferation of hematopoietic cells from multiple lineages, suggesting potential applications in treating blood disorders .
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Fetal Globin Induction: Research has shown that the compound can induce fetal globin production, which is significant for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia .
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Nitrogen Binding: Sodium phenoxyacetate's ability to act as a nitrogen-binding agent has been leveraged in the treatment of urea cycle disorders, helping to reduce ammonia levels in patients with enzyme deficiencies .
These research findings highlight the compound's versatility and potential for addressing various medical conditions, particularly those involving metabolic disorders and hematological abnormalities.
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